1-(Bromomethyl)-3,5-dichlorobenzene CAS number
1-(Bromomethyl)-3,5-dichlorobenzene CAS number
An In-depth Technical Guide to 1-(Bromomethyl)-3,5-dichlorobenzene
Abstract
1-(Bromomethyl)-3,5-dichlorobenzene, identified by CAS number 7778-01-0 , is a halogenated aromatic hydrocarbon of significant interest in synthetic organic chemistry.[1][2][3][4] Its unique trifunctional substitution pattern—a reactive bromomethyl group flanked by two deactivating chloro substituents—renders it a potent and versatile electrophilic building block. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis, core reactivity, and applications, with a particular focus on its utility for professionals in research, drug development, and fine chemical manufacturing. Safety protocols and handling procedures, critical for laboratory and industrial use, are also detailed.
Chemical Identity and Physicochemical Properties
1-(Bromomethyl)-3,5-dichlorobenzene, also known as 3,5-dichlorobenzyl bromide, is a crystalline solid at ambient temperature.[3][5] The presence of the benzylic bromide makes it a highly effective alkylating agent, while the chlorine atoms modulate the electronic properties of the aromatic ring and contribute to the overall lipophilicity and metabolic stability of derivative molecules.
Chemical Structure
Caption: Chemical structure of 1-(Bromomethyl)-3,5-dichlorobenzene.
Data Summary
All quantitative data are summarized in the tables below for ease of reference.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 1-(bromomethyl)-3,5-dichlorobenzene[6] |
| Synonyms | 3,5-Dichlorobenzyl bromide[3][7] |
| CAS Number | 7778-01-0[1][2][3][4] |
| Molecular Formula | C₇H₅BrCl₂[2][3] |
| Molecular Weight | 239.92 g/mol [2][3] |
| InChI Key | CTJIGYSODYOMGI-UHFFFAOYSA-N[2][6] |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)CBr[6] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to light yellow solid/crystalline powder | [3][5] |
| Melting Point | 61.0 to 65.0 °C | [3][5] |
| Boiling Point | 260.9 °C at 760 mmHg | [2][8] |
| Density | ~1.7 g/cm³ | [2][8] |
| Flash Point | 126.2 °C | [2][7] |
| Solubility | Low solubility in water; soluble in common organic solvents. |[9] |
Synthesis and Manufacturing
The principal and most efficient route for the synthesis of 1-(Bromomethyl)-3,5-dichlorobenzene is through the selective free-radical bromination of the benzylic methyl group of 3,5-dichlorotoluene.[9] This method is favored for its high selectivity, avoiding electrophilic substitution on the deactivated aromatic ring.
Wohl-Ziegler Bromination: Mechanism and Rationale
The Wohl-Ziegler reaction is the method of choice.[2] It utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals, ensuring a low, steady concentration of Br₂ in the reaction medium. This condition is critical for favoring benzylic substitution over competing electrophilic aromatic addition. A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to start the chain reaction upon thermal or photochemical decomposition.
Causality:
-
NBS: Provides a constant, low concentration of bromine, which is key to suppressing the ionic electrophilic aromatic bromination pathway and favoring the radical pathway.
-
Radical Initiator (BPO/AIBN): Generates the initial radicals needed to abstract a hydrogen atom from the benzylic position of 3,5-dichlorotoluene, forming a resonance-stabilized benzylic radical. This radical is the key intermediate for propagation.
-
Solvent: A non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is typically used to prevent side reactions and facilitate the radical mechanism.
Caption: General workflow for the synthesis of 1-(Bromomethyl)-3,5-dichlorobenzene.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a representative example and must be performed with all appropriate safety precautions in a certified fume hood.
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is flame-dried to remove moisture.
-
Charging the Flask: To the flask, add 3,5-dichlorotoluene (1 equivalent), N-Bromosuccinimide (NBS) (1.05-1.1 equivalents), and a catalytic amount of benzoyl peroxide (BPO) (0.02 equivalents).
-
Solvent Addition: Add a suitable solvent, such as carbon tetrachloride (CCl₄), to the flask.
-
Reaction Initiation: Heat the mixture to reflux (or irradiate with a UV lamp) with vigorous stirring. The reaction progress can be monitored by GC analysis or by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating on the surface.
-
Workup: Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. The solid succinimide byproduct is removed by vacuum filtration.
-
Purification: The filtrate is washed with an aqueous solution of sodium bisulfite to remove any remaining bromine, followed by water and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Product: The crude product is typically purified by recrystallization from a suitable solvent (e.g., hexanes) to yield 1-(Bromomethyl)-3,5-dichlorobenzene as a white to off-white crystalline solid.[9]
Chemical Reactivity and Synthetic Applications
The synthetic utility of 1-(Bromomethyl)-3,5-dichlorobenzene stems almost exclusively from its reactivity as a potent electrophile at the benzylic carbon.[2] The bromide ion is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions.
Nucleophilic Substitution (S_N2) Reactions
This compound readily undergoes S_N2 reactions with a wide array of nucleophiles, leading to the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[2] This reactivity makes it an invaluable building block for introducing the 3,5-dichlorobenzyl moiety into larger molecules.
Common Transformations:
-
Ether Synthesis: Reaction with alkoxides or phenoxides (RO⁻).
-
Amine Synthesis: Reaction with primary or secondary amines (R₂NH).
-
Thioether Synthesis: Reaction with thiolates (RS⁻).
-
Ester Synthesis: Reaction with carboxylate salts (RCOO⁻).
-
Cyanide Addition: Reaction with cyanide salts (CN⁻) to form 3,5-dichlorobenzyl cyanide.
Caption: Core reactivity pathway via nucleophilic substitution (S_N2).
Role in Drug Development and Agrochemicals
1-(Bromomethyl)-3,5-dichlorobenzene serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[10][11] The 3,5-dichloro substitution pattern is often incorporated into drug candidates to:
-
Enhance Lipophilicity: Improving membrane permeability and oral absorption.
-
Block Metabolic Sites: The chlorine atoms can prevent metabolic oxidation at those positions, increasing the compound's half-life.
-
Improve Binding Affinity: The halogen atoms can participate in halogen bonding or other favorable interactions within a target protein's active site.
Safety, Handling, and Storage
As a highly reactive and corrosive compound, strict adherence to safety protocols is mandatory when handling 1-(Bromomethyl)-3,5-dichlorobenzene.
Hazard Identification
The compound is classified as corrosive and can cause severe tissue damage upon contact.
Table 3: GHS Hazard and Precautionary Statements
| Classification | Code | Description |
|---|---|---|
| Hazard | H314 | Causes severe skin burns and eye damage.[3][6] |
| Hazard | H290 | May be corrosive to metals.[3][6] |
| Precautionary | P260 | Do not breathe dusts or mists.[3] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Precautionary | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[3] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Precautionary | P310 | Immediately call a POISON CENTER/doctor.[3] |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant.[3] |
Handling and Storage Recommendations
-
Handling: Always handle in a well-ventilated chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12] Avoid creating dust.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[9] Keep the container tightly sealed in a corrosion-resistant container.[3][9] Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is sometimes recommended to ensure long-term stability.[7]
Conclusion
1-(Bromomethyl)-3,5-dichlorobenzene is a cornerstone intermediate for synthetic chemists. Its well-defined reactivity, centered on the S_N2 susceptibility of its benzylic bromide, provides a reliable method for introducing the 3,5-dichlorobenzyl functional group. This moiety is of proven value in the design of pharmaceuticals and agrochemicals, offering a strategic tool for modulating molecular properties. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective utilization in research and development.
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PubChem. Benzene, 1-bromo-3,5-dichloro- | C6H3BrCl2 | CID 29766. [Link]
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